3'-Fluoroacetophenone

Catalog No.
S702282
CAS No.
455-36-7
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoroacetophenone

CAS Number

455-36-7

Product Name

3'-Fluoroacetophenone

IUPAC Name

1-(3-fluorophenyl)ethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3

InChI Key

HCEKGPAHZCYRBZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)F

Organic Synthesis:

  • Building Block for Complex Molecules: 3'-Fluoroacetophenone serves as a valuable building block for synthesizing more complex molecules due to the presence of the reactive ketone group (C=O) and the fluorine atom, which can influence the molecule's reactivity and properties. This property has been utilized in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and functional materials [].

Medicinal Chemistry:

  • Drug Discovery and Development: 3'-Fluoroacetophenone's role in medicinal chemistry stems from its potential to serve as a scaffold for designing and developing new drugs. By incorporating this molecule into the structure of potential drug candidates, researchers can explore the impact of the fluorine atom on the drug's properties, such as target binding affinity, metabolic stability, and overall efficacy [].

Material Science:

  • Development of Functional Materials: The unique properties of 3'-Fluoroacetophenone, including its chemical reactivity and potential for self-assembly, make it a candidate for developing functional materials. Studies have explored its application in the synthesis of liquid crystals, optoelectronic materials, and polymers with specific functionalities.

Biological Studies:

  • Investigating Enzyme Activity and Metabolism: 3'-Fluoroacetophenone can be employed as a probe molecule in biological studies to investigate the activity and specificity of enzymes involved in metabolism. By introducing the fluorine atom, researchers can modify the molecule's interaction with enzymes, allowing for a deeper understanding of their function.

Molecular Structure Analysis

The key feature of 3'-Fluoroacetophenone's structure is the presence of a carbonyl group (C=O) attached to a benzene ring with a fluorine atom substituted at the third position (meta position) relative to the carbonyl group [, ]. This structure can be represented by the following formula:

C6H5-F-CO-CH3

The presence of the fluorine atom can alter the electronic properties of the molecule compared to unsubstituted acetophenone. The fluorine atom is electron-withdrawing, slightly reducing the electron density around the carbonyl carbon and the phenyl ring [].


Chemical Reactions Analysis

3'-Fluoroacetophenone can participate in various organic reactions due to the presence of the reactive carbonyl group. Here are some notable examples:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles like amines or alcohols to form imines or acetals, respectively [].

Condensation Reactions:* 3'-Fluoroacetophenone can undergo aldol condensation with aldehydes in the presence of a base to form hydroxyketones [].

  • Halogenation: The aromatic ring can be halogenated with strong halogenating agents like Brønsted-Lowry acids and halogens to introduce additional substituents [].

Physical And Chemical Properties Analysis

  • Melting Point: -3°C []
  • Boiling Point: 80-81°C (9 mmHg) []
  • Flash Point: 80°C (176°F) []
  • Density: 1.13 g/mL []
  • Solubility: Slightly soluble in water []
  • Stability: Incompatible with strong bases, strong oxidizing agents, and strong reducing agents [].

Mechanism of Action (Not Applicable)

3'-Fluoroacetophenone is a flammable liquid and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound [].

XLogP3

1.8

LogP

1.77 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-36-7

Wikipedia

3'-Fluoroacetophenone

Dates

Modify: 2023-08-15

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